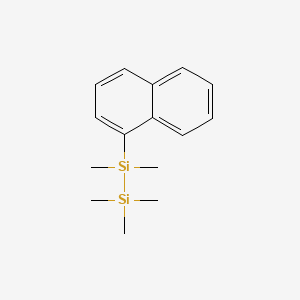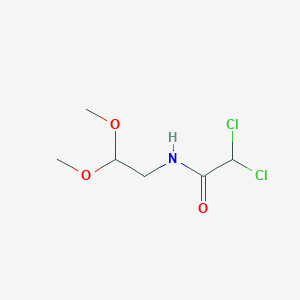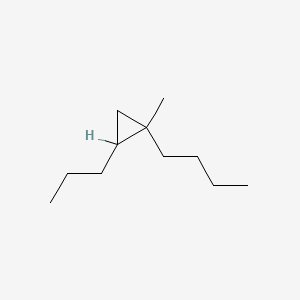
1-Butyl-1-methyl-2-propylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-methyl-2-propylcyclopropane is an organic compound with the molecular formula C11H22 It is a cyclopropane derivative, characterized by a three-membered carbon ring with butyl, methyl, and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methyl-2-propylcyclopropane can be synthesized through the reaction of alkenes with carbenes or carbenoid reagents. One common method involves the use of the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate that subsequently reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropane derivatives often involves similar carbene or carbenoid chemistry, scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure the stability of the highly strained cyclopropane ring.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-methyl-2-propylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, making it more reactive for further chemical transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
1-Butyl-1-methyl-2-propylcyclopropane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific structural features.
Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Butyl-1-methyl-2-propylcyclopropane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as a reference compound.
1-Methyl-2-propylcyclopropane: A similar compound with a different substitution pattern.
Cyclopropane, 1-methyl-2-propyl-, trans-: A stereoisomer with different spatial arrangement of substituents.
Uniqueness: 1-Butyl-1-methyl-2-propylcyclopropane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of butyl, methyl, and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for studying structure-activity relationships in cyclopropane derivatives.
Properties
CAS No. |
41977-34-8 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
1-butyl-1-methyl-2-propylcyclopropane |
InChI |
InChI=1S/C11H22/c1-4-6-8-11(3)9-10(11)7-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
ACUGRDGEWGHXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


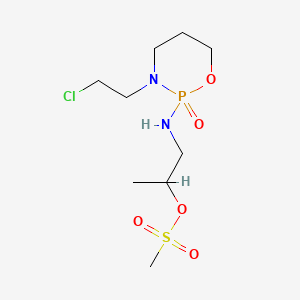
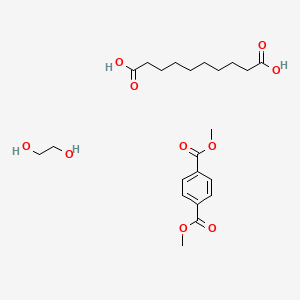
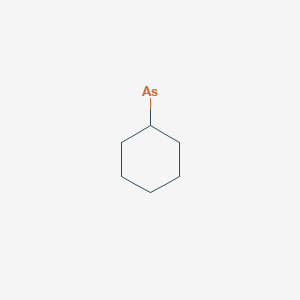
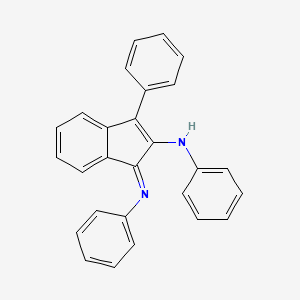


![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
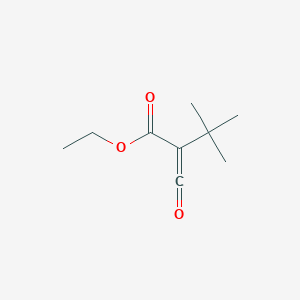
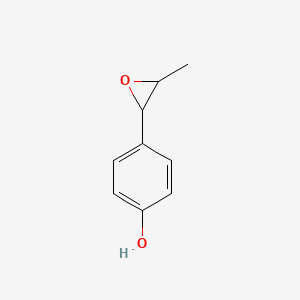

![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
